molecular formula C10H20N2O B14650105 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one CAS No. 51413-96-8

1-(3-Aminopropyl)-5-propylpyrrolidin-2-one

Cat. No.: B14650105
CAS No.: 51413-96-8
M. Wt: 184.28 g/mol
InChI Key: QJYYGGAYWFKQLX-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-5-propylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an aminopropyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one typically involves the reaction of 3-aminopropylamine with a suitable pyrrolidine derivative. One common method is the reductive amination of 5-propylpyrrolidin-2-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Aminopropyl)-5-propylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

    1-(3-Aminopropyl)pyrrolidine: Similar structure but lacks the propyl group, leading to different chemical properties and applications.

    3-Aminopropyltriethoxysilane: Contains an aminopropyl group but is used primarily for surface functionalization in materials science.

Uniqueness: 1-(3-Aminopropyl)-5-propylpyrrolidin-2-one is unique due to the presence of both the aminopropyl and propyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

51413-96-8

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(3-aminopropyl)-5-propylpyrrolidin-2-one

InChI

InChI=1S/C10H20N2O/c1-2-4-9-5-6-10(13)12(9)8-3-7-11/h9H,2-8,11H2,1H3

InChI Key

QJYYGGAYWFKQLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=O)N1CCCN

Origin of Product

United States

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